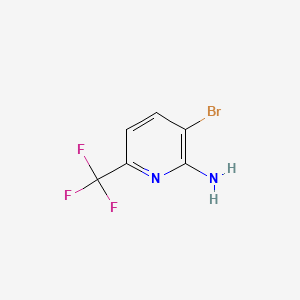

3-Brom-6-(Trifluormethyl)pyridin-2-amin

Übersicht

Beschreibung

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4BrF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Biology: The compound is used in the development of bioactive molecules that can modulate biological pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine typically involves the bromination of 6-(trifluoromethyl)pyridin-2-amine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-coupling reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig couplings to form carbon-carbon and carbon-nitrogen bonds.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Cross-coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-6-(trifluoromethyl)pyridin-2-amine, while Suzuki-Miyaura coupling with a boronic acid can produce a biaryl derivative .

Wirkmechanismus

The mechanism of action of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the bromine atom, leading to different reactivity and applications.

3-Bromo-5-(trifluoromethyl)pyridin-2-amine: Positional isomer with bromine at the 5-position instead of the 6-position, affecting its chemical behavior.

Uniqueness

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These characteristics make it a versatile intermediate for various synthetic applications .

Biologische Aktivität

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-Bromo-6-(trifluoromethyl)pyridin-2-amine has the molecular formula C₆H₄BrF₃N₂ and a molecular weight of approximately 241.01 g/mol. The presence of the bromine atom and the trifluoromethyl group significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine against various bacterial strains. Its efficacy as an antimicrobial agent has been demonstrated through multiple assays, indicating selective activity against specific pathogens such as Chlamydia trachomatis.

Case Study: Antichlamydial Activity

A study focused on the synthesis and evaluation of pyridine derivatives, including 3-Bromo-6-(trifluoromethyl)pyridin-2-amine, showed promising results in inhibiting the growth of C. trachomatis. The compound exhibited selective toxicity towards the pathogen without affecting host cell viability, highlighting its potential as a lead compound for developing new antichlamydial drugs .

The mechanism by which 3-Bromo-6-(trifluoromethyl)pyridin-2-amine exerts its biological effects is linked to its interaction with specific molecular targets, including enzymes and receptors involved in microbial resistance. The trifluoromethyl group plays a crucial role in modulating these interactions, enhancing binding affinity and selectivity .

Comparative Biological Activity

To better understand the unique properties of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine, it is essential to compare it with structurally similar compounds. Below is a summary table comparing key biological activities.

| Compound | Antimicrobial Activity | Mechanism of Action | Notes |

|---|---|---|---|

| 3-Bromo-6-(trifluoromethyl)pyridin-2-amine | Moderate | Inhibition of C. trachomatis growth | Selective for Chlamydia; low host toxicity |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | Low | Unknown | Less effective against C. trachomatis |

| 2-Amino-3-bromo-6-methylpyridine | Moderate | Potential interaction with microbial targets | Requires further investigation |

Research Applications

The potential applications of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine extend beyond antimicrobial activity. Its unique structural features make it suitable for various scientific research applications:

- Pharmaceutical Development : Investigated as a building block for new drug candidates targeting infectious diseases.

- Agrochemicals : Explored for use in developing pesticides with enhanced efficacy.

- Material Science : Utilized in synthesizing materials with unique electronic properties due to its trifluoromethyl group.

Eigenschaften

IUPAC Name |

3-bromo-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTYGOBZCMESJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716563 | |

| Record name | 3-Bromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214361-39-3 | |

| Record name | 3-Bromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.